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molecular formula C17H36O4SSi B1590464 S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE CAS No. 220727-26-4

S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE

Cat. No. B1590464
M. Wt: 364.6 g/mol
InChI Key: JPPLPDOXWBVPCW-UHFFFAOYSA-N
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Patent
US07528273B2

Procedure details

The aqueous solution of sodium thiooctanoate was heated to 40° C. and 11 grams of 34.5% HEGCl solution were added. Also, about 296 grams of 3-chloro-1-propyltriethoxysilane were added batch-wise to the reaction mixture. The product was heated further to 90° C. and stirred for 5 hours. At this point, agitation was discontinued and the two-phase system was allowed to separate. The bottom aqueous phase was removed and the top crude product was recovered. The crude layer was purified by stripping the material at 135-145° C. and 5-10 mm Hg. The process yielded about 251 grams of pale yellow and clear product with a typical GC purity of 92-94%.
Name
sodium thiooctanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
296 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[S:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+].Cl[CH2:13][CH2:14][CH2:15][Si:16]([O:23][CH2:24][CH3:25])([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19]>>[C:1]([S:9][CH2:13][CH2:14][CH2:15][Si:16]([O:17][CH2:18][CH3:19])([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:0.1|

Inputs

Step One
Name
sodium thiooctanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=S)[O-].[Na+]
Step Two
Name
Quantity
296 g
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
11 grams of 34.5% HEGCl solution were added
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The bottom aqueous phase was removed
CUSTOM
Type
CUSTOM
Details
the top crude product was recovered
CUSTOM
Type
CUSTOM
Details
The crude layer was purified
CUSTOM
Type
CUSTOM
Details
at 135-145° C.
CUSTOM
Type
CUSTOM
Details
The process yielded about 251 grams of pale yellow and clear product with a typical GC purity of 92-94%

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(CCCCCCC)(=O)SCCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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